molecular formula C20H20 B14221583 2-Methyl-1-(2,4,6-trimethylphenyl)naphthalene CAS No. 825611-66-3

2-Methyl-1-(2,4,6-trimethylphenyl)naphthalene

Cat. No.: B14221583
CAS No.: 825611-66-3
M. Wt: 260.4 g/mol
InChI Key: GTSNFFLEPXXCSA-UHFFFAOYSA-N
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Description

2-Methyl-1-(2,4,6-trimethylphenyl)naphthalene is an organic compound with the molecular formula C20H20 It is a derivative of naphthalene, characterized by the presence of a methyl group at the second position and a 2,4,6-trimethylphenyl group at the first position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2,4,6-trimethylphenyl)naphthalene typically involves the Friedel-Crafts alkylation reaction. This reaction uses naphthalene as the starting material, which undergoes alkylation with 2,4,6-trimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2,4,6-trimethylphenyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogenation, nitration, and sulfonation can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Methyl-1-(2,4,6-trimethylphenyl)naphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2,4,6-trimethylphenyl)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-phenyl naphthalene: Lacks the additional methyl groups on the phenyl ring.

    1-(2,4,6-Trimethylphenyl)naphthalene: Lacks the methyl group on the naphthalene ring.

    2,4,6-Trimethylphenyl naphthalene: Similar structure but different substitution pattern.

Uniqueness

2-Methyl-1-(2,4,6-trimethylphenyl)naphthalene is unique due to the presence of both a methyl group on the naphthalene ring and three methyl groups on the phenyl ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

825611-66-3

Molecular Formula

C20H20

Molecular Weight

260.4 g/mol

IUPAC Name

2-methyl-1-(2,4,6-trimethylphenyl)naphthalene

InChI

InChI=1S/C20H20/c1-13-11-15(3)19(16(4)12-13)20-14(2)9-10-17-7-5-6-8-18(17)20/h5-12H,1-4H3

InChI Key

GTSNFFLEPXXCSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C3=C(C=C(C=C3C)C)C

Origin of Product

United States

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